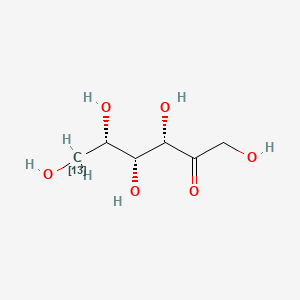

L-ソルボース-6-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-sorbose-6-13C is a stable isotope-labeled compound of L-sorbose, a naturally occurring monosaccharide carbohydrate. The “13C” label indicates that the carbon at the sixth position in the sorbose molecule is a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

L-sorbose-6-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways in vivo safely.

NMR Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural and kinetic analysis.

Proteomics Research: Utilized in the study of protein-carbohydrate interactions and other biochemical processes.

作用機序

Target of Action

L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This

生化学分析

Biochemical Properties

L-sorbose-6-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce the production of a multifunctional ß-glucosidase by the thermophilic fungus Humicola grisea var. thermoidea . The addition of L-sorbose to cultures containing cellobiose enhanced the extracellular levels of the ß-glucosidase .

Cellular Effects

L-sorbose-6-13C has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-sorbose induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls .

Molecular Mechanism

The molecular mechanism of action of L-sorbose-6-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate both enzyme synthesis and secretion in Humicola grisea var. thermoidea .

Temporal Effects in Laboratory Settings

The effects of L-sorbose-6-13C change over time in laboratory settings. It has been observed that L-sorbose increases the lag phase period 3-fold and drastically alters the morphology of the fungal hyphae .

Metabolic Pathways

L-sorbose-6-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it participates in many metabolic pathways and its dysregulation may lead to metabolic diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-sorbose-6-13C typically involves the incorporation of the carbon-13 isotope into the sorbose molecule. One common method is the reduction of labeled D-glucose or D-gluconate to sorbitol, followed by oxidation to L-sorbose using Acetobacter suboxydans . The process involves several steps:

Reduction: D-glucose or D-gluconate is reduced to sorbitol using sodium borohydride.

Oxidation: The resulting sorbitol is oxidized to L-sorbose using Acetobacter suboxydans.

Industrial Production Methods

Industrial production of L-sorbose-6-13C follows similar steps but on a larger scale. The process is adapted from the commercial synthesis of vitamin C, which involves the conversion of sorbitol to L-sorbose and further to L-ascorbic acid .

化学反応の分析

Types of Reactions

L-sorbose-6-13C undergoes various chemical reactions, including:

Oxidation: L-sorbose can be oxidized to 2-keto-gulonic acid, an important precursor for vitamin C.

Reduction: Reduction of L-sorbose can yield sorbitol.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

Major Products

2-Keto-Gulonic Acid: Formed from the oxidation of L-sorbose.

Sorbitol: Formed from the reduction of L-sorbose.

類似化合物との比較

Similar Compounds

L-sorbose: The non-labeled form of L-sorbose.

D-sorbose: The D-isomer of sorbose, which has different stereochemistry.

2-Keto-Gulonic Acid: An oxidation product of L-sorbose.

Uniqueness

L-sorbose-6-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require tracking and detailed analysis of metabolic processes. This labeling provides a distinct advantage over non-labeled compounds in studies involving NMR spectroscopy and metabolic tracing.

特性

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-NYVZSSFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)